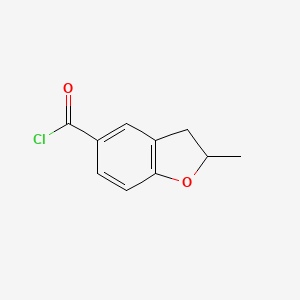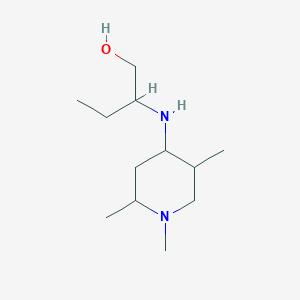
6-氟-2,3,4,9-四氢-1H-咔唑
描述
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C12H12FN and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光物理学和荧光
- 光物理性质: 研究了2,3,4,9-四氢-1H-咔唑-1-酮衍生物的光物理特性,与6-氟-2,3,4,9-四氢-1H-咔唑相关。这些化合物在溶剂极性方面表现出敏感性,特别是在其电子激发态下,通过稳态和时间分辨荧光实验观察到(Ghosh et al., 2013)。
化学反应和机制
- 与氟烷磺酰叠氮化物的反应: 进行了关于咔唑衍生物(包括2,3,4,9-四氢-1H-咔唑)与氟烷磺酰叠氮化物反应的研究。这些研究揭示了意想不到的产物,并提出了这些反应的机制(He & Zhu, 2005)。
生物学和药理学应用
- NMDA受体影响: 一种方法涉及5-氟-3-乙烯基吡啶与四氢咔唑在氟离子催化下的反应,导致9-[2-(5-氟吡啶-3-基)乙基]-2,3,4,9-四氢-1H-咔唑的合成。使用放射配体结合方法研究了这些化合物对神经元NMDA受体的影响(Sokolov et al., 2014)。
环境和材料科学
- 细菌的生物转化: 分析了Ralstonia sp. strain SBUG 290对2,3,4,9-四氢-1H-咔唑的生物转化,揭示了细菌对这种化合物及其衍生物的转化(Waldau et al., 2009)。
分析化学应用
- 荧光探针: 咔唑衍生物已被用于开发对特定离子(如碘离子)具有高荧光猝灭灵敏度和选择性的敏感比色/荧光探针(Zhao et al., 2012)。
安全和危害
属性
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOAURZPIFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407982 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-17-1 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)









